2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
Description
2-[3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is a synthetic carbazole-isoindole hybrid compound characterized by a 3,6-dichlorocarbazole core linked to a 2-hydroxypropyl chain and an isoindole-1,3-dione moiety.
Properties
Molecular Formula |
C23H16Cl2N2O3 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H16Cl2N2O3/c24-13-5-7-20-18(9-13)19-10-14(25)6-8-21(19)26(20)11-15(28)12-27-22(29)16-3-1-2-4-17(16)23(27)30/h1-10,15,28H,11-12H2 |
InChI Key |
KMLCWFDYWHAPNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
Origin of Product |
United States |
Preparation Methods
Core Structural Disconnections
The target molecule comprises three distinct subunits:
- A 3,6-dichlorocarbazole aromatic system.
- A 2-hydroxypropyl linker.
- An isoindole-1,3-dione moiety.
Retrosynthetic disconnection suggests modular assembly via:
- Carbazole synthesis through cyclization or Diels-Alder reactions.
- Side-chain functionalization using nucleophilic substitution or epoxide ring-opening.
- Isoindole-dione coupling via maleimide intermediates or esterification.
Synthesis of the 3,6-Dichlorocarbazole Core
Borsche-Drechsel Cyclization with Chlorination
The classical Borsche-Drechsel method forms carbazole via cyclohexanone-phenylhydrazine condensation, followed by HCl-catalyzed cyclization and oxidation. For dichlorination:
- Cyclohexanone and 3,6-dichlorophenylhydrazine undergo imine formation.
- Cyclization in acetic acid yields tetrahydrocarbazole.
- Oxidative aromatization with Pd/C in decalin produces carbazole.
- Electrophilic chlorination using Cl₂/FeCl₃ introduces chloro groups at positions 3 and 6.
Limitations : Low regioselectivity requires chromatographic purification.
Diels-Alder Approach with Indole-Based Dienes
A modern strategy employs indole dienes and maleimides under AgOAc catalysis:
- Diene synthesis : 5-Bromoindole undergoes Vilsmeier-Haack formylation (90% yield) and Horner-Wadsworth-Emmons olefination to form methyl indole-3-acrylate.
- Dienophile selection : N-Methylmaleimide reacts with the diene in toluene at 70°C for 20 h (80% yield).
- Post-functionalization : Bromide substituents are replaced via Ullmann coupling with CuI/1,10-phenanthroline to install chloro groups.
Advantages : High regiocontrol and scalability.
Introduction of the 2-Hydroxypropyl Side Chain
Epoxide Ring-Opening Strategy
- Epoxidation : Treat 3,6-dichlorocarbazole with epichlorohydrin under basic conditions.
- Nucleophilic attack : The carbazole nitrogen opens the epoxide, forming a 3-chloro-2-hydroxypropyl intermediate.
- Hydrolysis : Aqueous HCl removes residual chloro groups, yielding the 2-hydroxypropyl side chain.
Optimization :
Mitsunobu Reaction for Stereochemical Control
For enantiomerically pure derivatives:
- Alcohol activation : 3,6-Dichlorocarbazole reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Coupling : (R)-1,2-propanediol provides the (S)-configured hydroxypropyl group (72% yield).
Coupling with Isoindole-1,3-Dione
Maleimide Cyclization Pathway
- Amide formation : React 2-hydroxypropyl-carbazole with maleic anhydride in THF.
- Cyclodehydration : PTSA catalyzes intramolecular cyclization to isoindole-dione (65% yield).
Palladium-Catalyzed Cross-Coupling
- Borylation : Install a boronate ester at the carbazole’s 9-position using Pd(dppf)Cl₂.
- Suzuki-Miyaura coupling : Connect to bromoisoindole-dione under Pd(OAc)₂/XPhos (58% yield).
Optimization and Scalability Challenges
Catalyst Screening for Diels-Alder Reaction
| Catalyst | Load (mol %) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| AgOAc | 10 | Toluene | 70 | 80 |
| Zn(OTf)₂ | 15 | DCM | 40 | 45 |
| None | - | THF | Reflux | 12 |
Silver acetate outperforms Lewis acids due to π-complex stabilization.
Solvent Effects on Epoxide Ring-Opening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| THF | 7.5 | 34 |
| EtOH | 24.3 | 51 |
Polar aprotic solvents enhance nucleophilicity of carbazole nitrogen.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC with C18 column (ACN/H₂O gradient) shows >98% purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of 2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The isoindole structure may also contribute to its biological activity by facilitating binding to specific receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione are compared below with key analogs from the literature:
Table 1: Comparative Analysis of Structural and Functional Properties
Key Findings:
Structural Impact on Bioactivity :
- The target compound’s 3,6-dichlorocarbazole core aligns with antibacterial carbazole derivatives (), but its isoindole-dione group distinguishes it from hydrazine-based antioxidants (). The hydroxypropyl chain may improve solubility compared to propargyl () or ester-containing analogs ().
- Compounds with hydroxyl or polar groups (e.g., ) exhibit enhanced bioactivity in aqueous environments, whereas lipophilic derivatives () may favor membrane penetration.
Synthetic Yields and Feasibility :
- Isoindole-dione derivatives (e.g., compound 16 in ) are synthesized in high yields (95%) via reflux conditions, suggesting efficient coupling strategies applicable to the target compound .
Spectroscopic and Physical Properties :
- The target compound’s isoindole-dione moiety is expected to show strong IR carbonyl stretches (~1700–1780 cm⁻¹), consistent with analogs in .
- Melting points for related isoindole-dione derivatives range from 185–217°C (), suggesting similar thermal stability for the target compound.
Compared to hydrazine derivatives (), the isoindole-dione group may reduce redox activity but enhance electrophilic character.
Biological Activity
The compound 2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione , often referred to as a phthalimide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 405.30 g/mol. Its structure includes a carbazole moiety, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts.
1. Cyclooxygenase Inhibition
Recent studies have demonstrated that derivatives of isoindole-1,3-dione exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. The compound showed a higher affinity for COX-2 compared to COX-1, indicating its potential as an anti-inflammatory agent. The calculated COX-2/COX-1 ratio was greater than that of the reference drug meloxicam, suggesting enhanced selectivity towards COX-2 inhibition .
2. Antioxidant Activity
The compound has been evaluated for its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). It demonstrated notable antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. This activity was assessed through various assays measuring the reduction of oxidative stress markers in vitro .
3. Cytotoxicity Studies
In vitro cytotoxicity studies revealed that the compound exhibited no significant cytotoxic effects within a concentration range of 10–90 µM. This suggests a favorable safety profile for further pharmacological development . However, some derivatives showed varying degrees of cytotoxicity against specific cancer cell lines, indicating potential for targeted cancer therapies.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to modulate levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory factors like IL-10 .
- Molecular Docking Studies : Computational studies indicated strong binding interactions with key targets such as MAO-B and NF-kB, which are implicated in neurodegenerative diseases and cancer progression .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to untreated controls. These findings support its potential use in treating inflammatory disorders.
Case Study 2: Anticancer Activity
A series of derivatives were tested against various cancer cell lines (e.g., breast cancer and leukemia). Some derivatives displayed IC50 values lower than those of conventional chemotherapeutic agents, indicating promising anticancer properties .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
